molecular formula C17H14ClNO2 B14219504 2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride CAS No. 565418-55-5

2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride

Cat. No.: B14219504
CAS No.: 565418-55-5
M. Wt: 299.7 g/mol
InChI Key: ZKHRNUVHNXTNKX-UHFFFAOYSA-M
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Description

2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride is a chemical compound that belongs to the class of isoquinolinium salts. Isoquinolinium salts are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring system and a phenoxyethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride typically involves the reaction of isoquinoline with 2-bromo-1-phenylethanone in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinolinium salt to its corresponding isoquinoline.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Isoquinoline.

    Substitution: Various substituted isoquinolinium salts depending on the substituent introduced.

Scientific Research Applications

2-(2-Oxo-2-phenoxyethyl)isoquinolin-2-ium chloride has several applications

Properties

CAS No.

565418-55-5

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

phenyl 2-isoquinolin-2-ium-2-ylacetate;chloride

InChI

InChI=1S/C17H14NO2.ClH/c19-17(20-16-8-2-1-3-9-16)13-18-11-10-14-6-4-5-7-15(14)12-18;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

ZKHRNUVHNXTNKX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-]

Origin of Product

United States

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